molecular formula C13H10ClFO2 B6416602 5-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% CAS No. 1261891-22-8

5-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95%

Cat. No. B6416602
CAS RN: 1261891-22-8
M. Wt: 252.67 g/mol
InChI Key: GZPZRENUVIWOAP-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-fluorophenyl)-2-methoxyphenol, 95% (5-CFMP 95%) is a phenolic compound with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a starting material for the synthesis of various other compounds. 5-CFMP 95% is a white solid with a melting point of 103-105°C and a boiling point of 277-279°C. It is soluble in methanol, ethanol, and ether, and insoluble in water.

Mechanism of Action

The mechanism of action of 5-CFMP 95% is not fully understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It is also believed to act as a Lewis acid in some reactions, which can facilitate the formation of new bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFMP 95% are not fully understood. However, it is believed to have some toxic effects, such as liver damage, when ingested in large amounts. It is also believed to be an irritant to the skin, eyes, and respiratory system.

Advantages and Limitations for Lab Experiments

The advantages of using 5-CFMP 95% in laboratory experiments include its availability, low cost, and ease of use. It is also relatively stable and can be stored without significant loss of activity. The main limitation of using 5-CFMP 95% in laboratory experiments is its toxic nature, which requires the use of protective equipment and careful handling.

Future Directions

There are many potential future directions for the use of 5-CFMP 95%. These include further research into its mechanism of action and biochemical and physiological effects, as well as the development of new applications for its use in organic synthesis and catalysis. Additionally, further research into its safety and toxicity is needed to ensure its safe use in laboratory experiments. Other possible future directions include the development of new methods for the synthesis of 5-CFMP 95% and the exploration of its potential uses in the pharmaceutical and agrochemical industries.

Synthesis Methods

5-CFMP 95% can be synthesized by a variety of methods, including the reaction of 4-chloro-3-fluorobenzaldehyde with 2-methoxyphenol in the presence of catalytic amounts of a strong base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 70-80°C. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

5-CFMP 95% is widely used in scientific research due to its unique properties. It is used as a starting material for the synthesis of various other compounds, such as 4-chloro-3-fluorobenzaldehyde, which is used in the synthesis of pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of polymers.

properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(7-12(13)16)8-2-4-11(15)10(14)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPZRENUVIWOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685621
Record name 3'-Chloro-4'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-fluorophenyl)-2-methoxyphenol

CAS RN

1261891-22-8
Record name 3'-Chloro-4'-fluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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